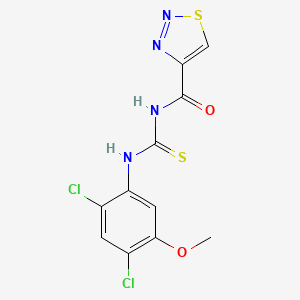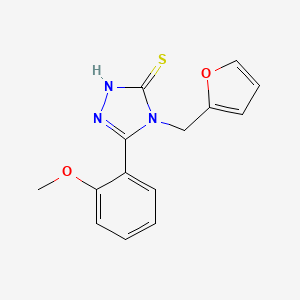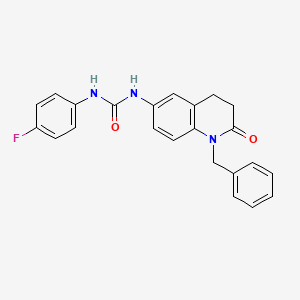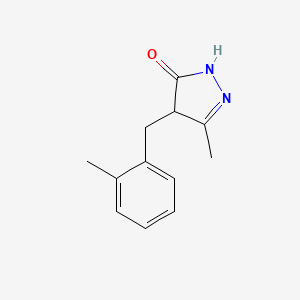
N-(2,4-dichloro-5-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichloro-5-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (DCMTU) is a novel thiourea-based compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of biochemical and physiological studies. DCMTU has been used as a reagent in various synthetic methods and as a catalyst in various chemical processes. Additionally, DCMTU has been used as a potential drug candidate in various clinical trials.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Cascade Reactions
N-(2,4-dichloro-5-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea has been studied in the context of chemical synthesis, particularly in cascade reactions. For example, a study focused on the synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole using similar compounds, highlighting the chemical processes and yields of such reactions (Rozentsveig et al., 2011).
Insecticidal Activities
Research has explored the insecticidal potential of thiourea compounds. A study synthesized novel thiourea derivatives and tested their effectiveness against armyworms, demonstrating significant inhibitory effects at certain concentrations (Jia, 2015).
Phytotoxic Activity
The phytotoxic effects of thiourea derivatives have been evaluated, with some compounds showing significant activity against various plant species. This suggests potential applications in the development of herbicides or plant growth regulators (Wang et al., 2012).
Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of thiourea derivatives. For instance, one study synthesized compounds that exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Murthy & Shashikanth, 2012).
Anticancer Research
Thiourea derivatives have been investigated for their potential anticancer properties. Research focusing on synthesizing novel compounds and testing them in vitro has shown promising results, indicating a potential avenue for drug development (Yushyn et al., 2022).
Dyeing Performance and Textile Applications
The applications of thiourea derivatives in textiles have been explored, particularly in the synthesis of dyes and assessing their performance on fabrics like nylon (Malik et al., 2018).
Anti-inflammatory Activity
The synthesis of thiadiazole derivatives has been explored for their anti-inflammatory properties, indicating potential medicinal applications (Venkatesh & Pandeya, 2009).
Eigenschaften
IUPAC Name |
N-[(2,4-dichloro-5-methoxyphenyl)carbamothioyl]thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O2S2/c1-19-9-3-7(5(12)2-6(9)13)14-11(20)15-10(18)8-4-21-17-16-8/h2-4H,1H3,(H2,14,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVXSCKJMOQQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=S)NC(=O)C2=CSN=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2533426.png)
![N-(1-(furan-3-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2533427.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2533430.png)
![1-[2-(2-methoxyphenyl)-2-oxoethyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2533433.png)
![(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2533434.png)

![5-Cyclopropyl-3-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2533437.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B2533440.png)
![4-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridine-2-carbonitrile](/img/structure/B2533441.png)


![5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2533449.png)